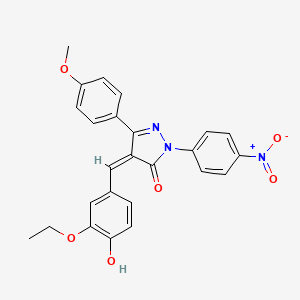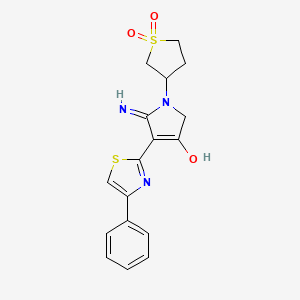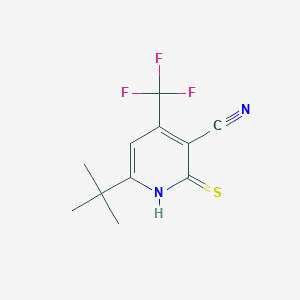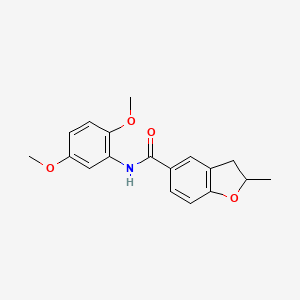
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRB-CB8, is a chemical compound with potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has been synthesized through a series of chemical reactions. The synthesis method of BRB-CB8 involves the use of various reagents and catalysts, which are carefully selected to achieve high yields and purity.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory and antioxidant properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory and antioxidant properties. Furthermore, 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potential anti-cancer, anti-bacterial, and anti-inflammatory properties. Furthermore, this compound has low toxicity, making it a safe candidate for the development of new drugs. However, the limitations of using 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its limited solubility in water and its high cost of synthesis.
Future Directions
There are many future directions for the research and development of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on the structure of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Another potential direction is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the synthesis method of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione could be optimized to achieve higher yields and purity, making it more cost-effective for large-scale production.
Synthesis Methods
The synthesis of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a series of chemical reactions that are carefully controlled to achieve high yields and purity. The first step in the synthesis of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is the reaction of 3-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 1-(3-bromophenyl)-2-cyanoethylene-3,3-dicarboxylic acid. The second step involves the reaction of 1-(3-bromophenyl)-2-cyanoethylene-3,3-dicarboxylic acid with 2-chlorobenzaldehyde in the presence of sodium methoxide. This reaction leads to the formation of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, which is the final product.
Scientific Research Applications
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(2-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-5-3-6-12(9-11)21-16(23)13(15(22)20-17(21)24)8-10-4-1-2-7-14(10)19/h1-9H,(H,20,22,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGZIYQLGAFQH-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-(3-bromophenyl)-5-(2-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5976142.png)
![4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5976143.png)
![2-[4-isopropyl-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5976149.png)
![2-(4-ethoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B5976167.png)



![N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B5976200.png)
![4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5976208.png)
![2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976212.png)



![5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5976233.png)